1-Hydroxy-3,5,8-trimethoxyxanthen-9-one
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Overview
Description
1-Hydroxy-3,5,8-trimethoxyxanthen-9-one is a chemical compound with the molecular formula C16H14O6. It belongs to the class of xanthones, which are known for their diverse biological activities. This compound is characterized by the presence of three methoxy groups and one hydroxy group attached to the xanthone core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3,5,8-trimethoxyxanthen-9-one typically involves the methoxylation of a xanthone precursor. One common method includes the reaction of 1-hydroxyxanthone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the substitution of hydrogen atoms with methoxy groups at the 3, 5, and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3,5,8-trimethoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the xanthone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,3,5,8-tetrahydroxyxanthone.
Reduction: Formation of 1-hydroxy-3,5,8-trimethoxyxanthen-9-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
1-Hydroxy-3,5,8-trimethoxyxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,5,8-trimethoxyxanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines
Comparison with Similar Compounds
1-Hydroxy-3,5,8-trimethoxyxanthen-9-one can be compared with other similar compounds, such as:
1-Hydroxy-3,6,7-trimethoxyxanthone: Similar structure but different positions of methoxy groups, leading to variations in biological activity.
1,6-Dihydroxy-3,5,7-trimethoxyxanthone: Presence of additional hydroxy groups, which may enhance its antioxidant properties.
Uniqueness: The unique arrangement of methoxy and hydroxy groups in this compound contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
49599-09-9 |
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Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-hydroxy-3,5,8-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O6/c1-19-8-6-9(17)13-12(7-8)22-16-11(21-3)5-4-10(20-2)14(16)15(13)18/h4-7,17H,1-3H3 |
InChI Key |
WSRRHFFQNVXIKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)OC3=CC(=CC(=C3C2=O)O)OC |
Origin of Product |
United States |
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